molecular formula C9H21O2PS2 B12767343 O-(1,3-Dimethylbutyl) O-(isopropyl)dithiophosphate CAS No. 175888-47-8

O-(1,3-Dimethylbutyl) O-(isopropyl)dithiophosphate

Katalognummer: B12767343
CAS-Nummer: 175888-47-8
Molekulargewicht: 256.4 g/mol
InChI-Schlüssel: UAXMPVJRTGNEPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(1,3-Dimethylbutyl) O-(isopropyl)dithiophosphate is a chemical compound with the molecular formula C9H21O2PS2. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(1,3-Dimethylbutyl) O-(isopropyl)dithiophosphate typically involves the reaction of phosphorodithioic acid with 1,3-dimethylbutanol and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

O-(1,3-Dimethylbutyl) O-(isopropyl)dithiophosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.

    Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogens and other nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioates, while reduction can produce phosphines.

Wissenschaftliche Forschungsanwendungen

O-(1,3-Dimethylbutyl) O-(isopropyl)dithiophosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of lubricants, additives, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of O-(1,3-Dimethylbutyl) O-(isopropyl)dithiophosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • O-(1,3-Dimethylbutyl) O-(1-methylethyl) phosphorodithioate
  • Zinc bis[O-(1,3-dimethylbutyl) O-(1-methylethyl) dithiophosphate]

Uniqueness

O-(1,3-Dimethylbutyl) O-(isopropyl)dithiophosphate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

175888-47-8

Molekularformel

C9H21O2PS2

Molekulargewicht

256.4 g/mol

IUPAC-Name

4-methylpentan-2-yloxy-propan-2-yloxy-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H21O2PS2/c1-7(2)6-9(5)11-12(13,14)10-8(3)4/h7-9H,6H2,1-5H3,(H,13,14)

InChI-Schlüssel

UAXMPVJRTGNEPS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)OP(=S)(OC(C)C)S

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.